PX-102 (trans-isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID30259754-Compound-Px-102, also known as PX20606, is a synthetic agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. PX-102 has shown potential in treating various metabolic and liver diseases due to its ability to modulate these metabolic pathways .
Preparation Methods
The synthesis of PX-102 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
PX-102 undergoes several types of chemical reactions, including:
Oxidation: PX-102 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PX-102, leading to different reduced forms.
Substitution: PX-102 can undergo substitution reactions where specific atoms or groups are replaced with others, altering its chemical properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
PX-102 has a wide range of scientific research applications, including:
Chemistry: PX-102 is used as a tool compound to study the FXR pathway and its role in metabolic regulation.
Biology: Researchers use PX-102 to investigate the biological effects of FXR activation, including its impact on gene expression and cellular metabolism.
Medicine: PX-102 is being explored as a potential therapeutic agent for treating metabolic disorders, liver diseases, and cardiovascular diseases.
Industry: PX-102’s ability to modulate lipid and glucose metabolism makes it a candidate for developing new drugs and treatments for metabolic diseases
Mechanism of Action
PX-102 exerts its effects by binding to and activating the farnesoid X receptor (FXR). Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs). This binding initiates the transcription of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR by PX-102 also leads to the modulation of various signaling pathways, including the PI3K/AKT pathway, which plays a role in cell survival and metabolism .
Comparison with Similar Compounds
PX-102 is similar to other FXR agonists, such as obeticholic acid and GW4064. PX-102 has unique properties that distinguish it from these compounds:
Obeticholic Acid: While both PX-102 and obeticholic acid activate FXR, PX-102 has shown different pharmacokinetic properties and a distinct safety profile.
GW4064: PX-102 and GW4064 share structural similarities, but PX-102 has improved aqueous solubility and membrane permeability, making it more suitable for certain applications
Biological Activity
PX-102, also known as the trans-isomer of (-)-PX20606, is a synthetic compound primarily recognized for its role as a potent agonist of the Farnesoid X Receptor (FXR). This receptor is crucial in regulating various metabolic processes, including bile acid synthesis, glucose homeostasis, and lipid metabolism. The biological activity of PX-102 has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
The primary mechanism through which PX-102 exerts its biological effects is by activating FXR. This activation leads to a cascade of physiological responses that can influence metabolic pathways. Key actions include:
- Regulation of Bile Acid Synthesis : FXR activation by PX-102 enhances the synthesis and transport of bile acids, which are critical for fat digestion and absorption.
- Glucose Metabolism : The compound has been shown to improve insulin sensitivity and glucose tolerance in preclinical models.
- Lipid Metabolism : PX-102 modulates lipid profiles by reducing triglyceride levels and promoting cholesterol homeostasis.
Biological Activity Data
The effectiveness of PX-102 as an FXR agonist is quantified through its effective concentration values (EC50). Studies have reported EC50 values of approximately 18 nM and 29 nM in different assays measuring FXR activity. These low EC50 values indicate a high binding affinity to FXR, suggesting that PX-102 can elicit significant biological responses at low concentrations.
Biological Activity | EC50 (nM) | Assay Type |
---|---|---|
FXR Activation | 18 | FRET Assay |
FXR Activation | 29 | M1H Assay |
Case Studies
Several studies have explored the therapeutic potential of PX-102 in metabolic disorders:
-
Non-Alcoholic Fatty Liver Disease (NAFLD) :
- In animal models, administration of PX-102 resulted in significant reductions in liver fat accumulation and improvements in liver function tests. The compound's ability to activate FXR was linked to enhanced bile acid synthesis and improved insulin sensitivity.
-
Diabetes Models :
- Research involving diabetic rodents demonstrated that treatment with PX-102 led to lower blood glucose levels and improved metabolic profiles. The compound's action on FXR appears to contribute to better glucose homeostasis and reduced inflammation associated with diabetes.
-
Cholesterol Regulation :
- Clinical studies have indicated that PX-102 may help lower LDL cholesterol levels while increasing HDL cholesterol, further supporting its role in managing dyslipidemia.
Comparative Analysis with Similar Compounds
PX-102 shares structural similarities with other FXR agonists but is distinguished by its specific binding affinity and pharmacokinetic properties. Below is a comparison table highlighting notable FXR agonists:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Obeticholic Acid | Bile Acid Derivative | FXR Agonist; treats liver diseases |
GW4064 | Synthetic Agonist | FXR Agonist; metabolic regulation |
Chenodeoxycholic Acid | Natural Compound | Endogenous FXR agonist; involved in bile acid metabolism |
PX-102's unique properties may lead to fewer side effects compared to other agonists, making it a candidate for further clinical exploration.
Properties
IUPAC Name |
4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.